

# SAR Study Summary: Trifluoromethylketone Inhibitors

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## Compound Focus: Triafur

CAS No.: 712-68-5

Cat. No.: S574927

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The following table summarizes the key aspects of a published SAR study on TFKs as inhibitors of insect juvenile hormone esterase (JHE), a target for insect control [1] [2].

Aspect	Summary of the SAR Study
Objective	To develop SAR/QSAR models for estimating the effectiveness of JHE inhibitors and understand their structural characteristics [1] [2].
Compound Set	A diverse population of <b>181 trifluoromethylketones (TFKs)</b> , known as potent JHE inhibitors [1] [2].
Classification	Binary (active/inactive) based on JHE inhibitory activity [1].
Descriptors	Structural descriptors calculated by CODESSA software [1].
Methodology	Comparison of multiple machine learning classification methods, including Support Vector Machines (SVM). Models were built using a training set (80%) and validated on a test set (20%) with leave-one-out cross-validation [1] [2].
Key Outcome	A reduced set of <b>15 descriptors</b> common to all methods showed good predictive ability and offered clues for mechanistic interpretation [1] [2].

Aspect	Summary of the SAR Study
Model Performance	All statistical approaches showed comparable performance, with predictive accuracy greater than <b>0.80</b> [1] [2].

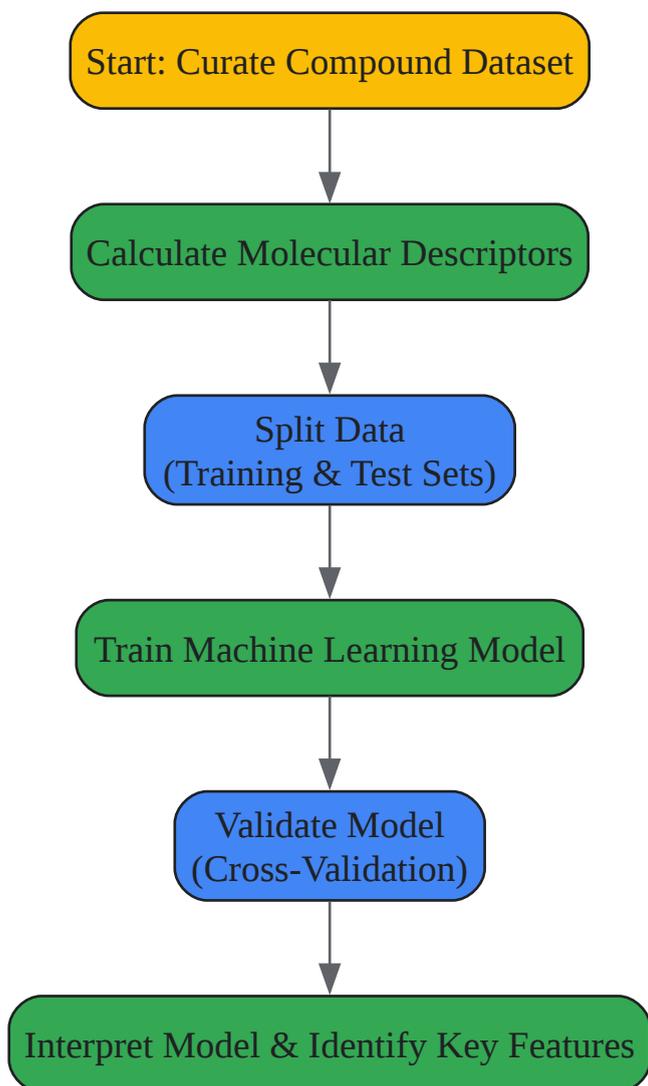
## Detailed Experimental Protocol

For researchers looking to replicate or understand the robustness of such an analysis, here is a detailed breakdown of the experimental and computational workflow:

- **Data Set Curation:** The study used a large and diverse set of 181 TFKs. Ensuring chemical diversity is crucial for building a robust and predictive model [1] [2].
- **Descriptor Calculation:** Molecular structures were encoded using computational chemistry. The CODESSA program was used to calculate a wide range of structural descriptors that quantify various physicochemical and topological properties of the molecules [1].
- **Model Training and Validation:**
  - The data set was split into a **training set** (80% of compounds) to build the model and a **test set** (20%) to evaluate its predictive power on unseen data [1] [2].
  - **Leave-one-out cross-validation (LOO-CV)** was employed. In LOO-CV, a single compound is used as the test set, and the remaining compounds are the training set; this process is repeated until every compound has been used once as the test subject [1] [2].
- **Machine Learning Techniques:** The study compared several classification methods capable of handling high-dimensional data, including Support Vector Machines (SVM) and a three-layer perceptron (a type of neural network) [1].
- **Descriptor Reduction and Interpretation:** The most relevant descriptors were identified from the various models. A consensus set of 15 descriptors was found to be sufficient for good predictive ability, which also aids in the mechanistic interpretation of the structural features governing JHE inhibition [1].

## SAR Workflow Visualization

The diagram below outlines the general workflow for a computational SAR study, reflecting the process described in the TFK study.



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Diagram 1: General workflow for a computational Structure-Activity Relationship (SAR) study.

## How to Proceed with Your Research on "Triafur"

Since "**Triafur**" was not found in the available scientific literature, here are some suggestions to guide your research:

- **Verify the Compound Name:** "**Triafur**" may be a code name, an internal project identifier, or a name used in a specific regional or commercial context. Double-check the intended **International Nonproprietary Name (INN)** or systematic chemical name (IUPAC).

- **Explore Related Chemical Classes:** As with the TFK example, your compound might belong to a broader, well-studied chemical class. Identifying this class can unlock a wealth of existing SAR data.
- **Refine Your Search Strategy:**
  - Search scientific databases (e.g., SciFinder, Reaxys, PubMed) using the potential chemical structure or the **IUPAC name**.
  - Look for patents, which often contain detailed SAR data for early-stage compounds before they are published in journals.

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## References

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2. - Structure of trifluoromethylketone... activity relationship study [pubmed.ncbi.nlm.nih.gov]

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